molecular formula C17H18Cl3N3OS2 B2480302 2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride CAS No. 1052530-30-9

2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride

Cat. No. B2480302
CAS RN: 1052530-30-9
M. Wt: 450.82
InChI Key: YEYQDVZNRNYWPX-UHFFFAOYSA-N
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Description

The compound "2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride" falls within the category of synthetic organic chemicals that feature a complex structure including a thiophene ring, a benzothiazole moiety, and chloro and dimethylamino substituents. Such compounds are of interest in various fields of chemistry and pharmacology due to their potential for exhibiting diverse biological activities and their use in material science.

Synthesis Analysis

The synthesis of complex molecules such as this typically involves multi-step reactions, starting from simpler precursors. Techniques might include nucleophilic substitution reactions for introducing the chloro groups, and the use of reagents like dimethylamine for incorporating the dimethylamino group. Cyclization reactions are often employed to construct the benzothiazole and thiophene rings (Zadorozhnii et al., 2019).

Molecular Structure Analysis

X-ray crystallography is a common method for determining the molecular structure of complex compounds. This technique allows for the visualization of the spatial arrangement of atoms within a molecule and can reveal intricate details such as bond lengths, angles, and the overall three-dimensional shape of the compound, which are crucial for understanding its chemical reactivity and physical properties (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such a compound can be influenced by the presence of functional groups like the dimethylamino and chloro substituents. These groups can participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and reactions with nucleophiles or electrophiles, depending on the conditions (Roman, 2013).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular structure. These properties are essential for understanding the conditions under which the compound can be stored, handled, and used in further chemical reactions or applications (Lukka et al., 2008).

Chemical Properties Analysis

The chemical properties of the compound, including acidity/basicity, reactivity towards different reagents, stability under various conditions, and potential for undergoing specific reactions, are closely related to its functional groups and overall molecular structure. Investigations into these properties are critical for predicting the compound's behavior in chemical syntheses and its interactions with biological systems (Marvadi et al., 2020).

Scientific Research Applications

Synthesis and Characterization

Research efforts often focus on the synthesis and characterization of novel compounds with potential therapeutic applications. For instance, studies on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibit anti-inflammatory and analgesic properties, highlight the importance of exploring new chemical entities for pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the development of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, characterized for antimicrobial activities, emphasizes the synthetic strategies and antimicrobial evaluation of novel compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Pharmacological Evaluation

The pharmacological evaluation of structurally related compounds provides valuable insights into their therapeutic potential. The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones against various cancer cell lines underscore the ongoing search for effective anticancer agents (Deady, Rogers, Zhuang, Baguley, & Denny, 2005). Another study on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists demonstrates the design, synthesis, and evaluation of compounds for potential antidepressant activity (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3OS2.ClH/c1-10-5-4-6-12-14(10)20-17(24-12)22(8-7-21(2)3)16(23)11-9-13(18)25-15(11)19;/h4-6,9H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYQDVZNRNYWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=C(SC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride

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